molecular formula C18H20N2O4 B5782285 N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5782285
M. Wt: 328.4 g/mol
InChI Key: ZOQSIVPQJWOBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, commonly known as Acetaminophen, is a widely used over-the-counter pain reliever and fever reducer. It is a white, crystalline compound that belongs to the class of analgesics and antipyretics. Acetaminophen is used to treat mild to moderate pain and fever, and it is often used as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) due to its lower risk of gastrointestinal side effects.

Mechanism of Action

The exact mechanism of action of Acetaminophen is still not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain in the body. Acetaminophen may also affect the pain pathways in the brain, reducing the perception of pain.
Biochemical and Physiological Effects:
Acetaminophen is rapidly absorbed from the gastrointestinal tract and metabolized in the liver. It is excreted primarily in the urine as glucuronide and sulfate conjugates. Acetaminophen has a relatively short half-life of approximately 2-3 hours in adults. High doses of Acetaminophen can cause liver damage, and chronic use may lead to kidney damage.

Advantages and Limitations for Lab Experiments

Acetaminophen is a widely available and inexpensive drug, making it a popular choice for lab experiments. It has a lower risk of gastrointestinal side effects compared to N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, making it a safer option for long-term use. However, Acetaminophen has a narrow therapeutic window, and high doses can cause liver damage, limiting its use in certain experiments.

Future Directions

There are several areas of future research for Acetaminophen. One area of interest is the potential use of Acetaminophen in the treatment of chronic pain. Studies have shown that Acetaminophen may be effective in reducing pain in patients with osteoarthritis, but more research is needed to confirm these findings. Another area of future research is the potential use of Acetaminophen in combination with other drugs to enhance its analgesic effects. Additionally, further studies are needed to understand the long-term effects of Acetaminophen use on the liver and kidneys.

Synthesis Methods

Acetaminophen is synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction results in the formation of N-acetyl-p-aminophenol, which is then further reacted with 3,4-dimethoxybenzyl chloride to obtain Acetaminophen.

Scientific Research Applications

Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control drug to evaluate the efficacy of new pain medications. Acetaminophen is also used in research to study the mechanisms of pain and fever, as well as to investigate the potential side effects of long-term use.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(21)19-14-6-4-5-7-15(14)20-18(22)11-13-8-9-16(23-2)17(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQSIVPQJWOBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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